1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

描述

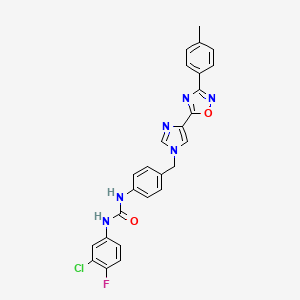

The compound 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a urea derivative featuring a 3-chloro-4-fluorophenyl group and a complex heterocyclic system. The structure comprises:

- A urea backbone linking two aromatic moieties.

- A 3-chloro-4-fluorophenyl group on one terminal, contributing halogenated hydrophobicity.

- A para-substituted phenyl group on the other terminal, functionalized with a methylene-linked imidazole ring. This imidazole is further substituted with a 1,2,4-oxadiazole ring bearing a p-tolyl group.

属性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClFN6O2/c1-16-2-6-18(7-3-16)24-32-25(36-33-24)23-14-34(15-29-23)13-17-4-8-19(9-5-17)30-26(35)31-20-10-11-22(28)21(27)12-20/h2-12,14-15H,13H2,1H3,(H2,30,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQENHGZKNQMGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a 1,2,4-oxadiazole moiety, which is known for various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure consists of:

- A 3-chloro-4-fluorophenyl group,

- A 1,2,4-oxadiazole ring,

- An imidazole derivative,

- A urea linkage.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor of specific enzymes and its antimicrobial properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial activity. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1 | Against Staphylococcus aureus | 1.56 |

| 2 | Against E. coli | 8.00 |

| 3 | Against Mycobacterium tuberculosis | 4–8 |

These studies indicate that compounds with the oxadiazole ring can inhibit bacterial growth effectively compared to standard antibiotics like ampicillin and isoniazid .

Anticancer Activity

The anticancer potential of similar oxadiazole derivatives has been extensively documented. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Notably:

| Target Enzyme | Inhibition Mechanism |

|---|---|

| Thymidylate synthase | Inhibits DNA synthesis |

| HDAC (Histone Deacetylase) | Alters gene expression |

| Topoisomerase II | Disrupts DNA replication |

Studies have shown that these compounds can exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to the target molecule:

- Study on Antibacterial Efficacy : A study demonstrated that a derivative with a similar structure showed a significant reduction in bacterial load in infected models, indicating its potential as an antibacterial agent.

- Anticancer Trials : Clinical trials involving oxadiazole derivatives have reported promising results in reducing tumor size and improving survival rates in preclinical models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

- The presence of halogen atoms (like chlorine and fluorine) enhances binding affinity to target proteins.

- Modifications to the urea linkage can improve solubility and bioavailability.

科学研究应用

Anticancer Applications

The 1,2,4-oxadiazole moiety present in this compound is known for its significant anticancer properties. Recent studies have demonstrated that derivatives containing the oxadiazole ring exhibit high potency against various cancer cell lines. For instance, compounds similar to the one have shown impressive inhibition rates against breast cancer (T-47D), leukemia (SR), melanoma (SK-MEL-5), and other types of cancer cells. In one study, a related compound demonstrated over 90% inhibition against T-47D breast cancer cells at specific concentrations .

Case Studies on Anticancer Activity

- In Vitro Studies : A compound structurally similar to the target molecule was tested against a panel of 58 cancer cell lines. It exhibited sub-micromolar IC50 values, indicating strong antiproliferative activity compared to standard treatments like sorafenib .

- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have also been recognized for their broad-spectrum antimicrobial properties. Research has highlighted their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances the biological activity of these compounds significantly.

Key Findings on Antimicrobial Efficacy

- Compounds containing the oxadiazole scaffold were shown to possess minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant bacterial strains .

- A study indicated that specific derivatives could outperform traditional antibiotics in terms of efficacy against certain pathogens .

Other Therapeutic Potentials

Beyond anticancer and antimicrobial applications, compounds like 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea may have implications in treating other conditions due to their diverse biological activity profiles:

Potential Applications Include:

相似化合物的比较

Structural Comparison with Similar Compounds

Heterocyclic Urea Derivatives

The target compound shares structural motifs with several urea-based heterocycles (Table 1):

Key Observations :

- Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-imidazole system contrasts with Compound 2k’s thiazole-piperazine framework and razaxaban’s pyrazole-benzisoxazole core . Oxadiazoles are known for metabolic stability, while thiazoles enhance π-π stacking.

- Halogenation : The 3-chloro-4-fluorophenyl group in the target compound is structurally analogous to the 3-chlorobenzyloxy group in Compound 2k and the fluorophenyl groups in razaxaban , suggesting shared hydrophobic and electronic effects.

- Urea Linkage : All compounds retain the urea moiety, critical for hydrogen-bond interactions in enzyme inhibition (e.g., razaxaban’s Factor Xa binding ).

Physicochemical Data

*Inferred from structural analogs (e.g., Compound 2k’s use of DMSO for NMR ).

常见问题

(Basic) What are the recommended synthetic routes for 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea?

A multi-step organic synthesis approach is typically employed, involving:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) for urea bond formation between the 3-chloro-4-fluorophenyl amine and the imidazole-containing intermediate.

- Oxadiazole formation : Cyclization of amidoxime precursors under dehydrating conditions (e.g., POCl₃ or PCl₅) to construct the 1,2,4-oxadiazol-5-yl moiety.

- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC for isolating intermediates and final products.

- Analytical validation : NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm structural integrity and purity .

(Basic) How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use a diffractometer (Mo/Kα radiation) at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure solution : Employ SHELXT for phase problem resolution via intrinsic phasing.

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically.

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess molecular geometry and packing interactions .

(Advanced) How can Design of Experiments (DoE) optimize the synthesis of this compound?

- Parameter screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs.

- Response surface methodology (RSM) : Central composite design to model nonlinear relationships and pinpoint optimal conditions (e.g., 70°C in DMF with 1.2 eq. catalyst).

- Flow chemistry integration : Continuous flow reactors enhance reproducibility for exothermic steps (e.g., oxadiazole cyclization), reducing byproduct formation .

(Advanced) How to resolve crystallographic disorder in the structure?

- Refinement strategies : In SHELXL, apply restraints (e.g., SIMU, DELU) to disordered regions (e.g., flexible p-tolyl groups).

- Validation tools : Analyze residual density maps (Fo-Fc) to detect overfitting.

- Twinned data handling : Use TWIN and BASF commands in SHELXL for pseudo-merohedral twinning .

(Basic) Which analytical techniques ensure purity and identity?

- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (λ = 254 nm).

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO to confirm proton environments and urea linkage.

- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks .

(Advanced) How to address contradictions in structure-activity relationship (SAR) data?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding interactions with target proteins (e.g., kinase domains).

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess conformational stability over 100-ns trajectories.

- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities for conflicting analogs .

(Advanced) How to evaluate stability under varying pH and temperature?

- Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 14 days.

- Degradation analysis : LC-MS/MS to identify hydrolyzed or oxidized products (e.g., urea cleavage or imidazole ring oxidation).

- Kinetic modeling : Arrhenius plots to extrapolate shelf-life under standard storage conditions .

(Basic) How do solid-state and solution-phase conformations compare?

- SC-XRD vs. NMR : Compare dihedral angles from crystallography with NOESY/ROESY data to assess flexibility of the oxadiazole-imidazole linker.

- Computational modeling : Gaussian 09 DFT calculations (B3LYP/6-31G**) to optimize gas-phase geometry and compare with experimental data .

(Advanced) What strategies identify polymorphic forms?

- Solvent screening : Recrystallize from 10+ solvents (e.g., ethanol, acetone, DCM/hexane) under varying cooling rates.

- Thermal analysis : DSC/TGA to detect melting points and phase transitions.

- Powder XRD : Compare experimental patterns with simulated data from Mercury CSD .

(Advanced) How to design hybrid molecules incorporating this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。